N-(4-Aminophenyl)hydrazinecarbothioamide

Description

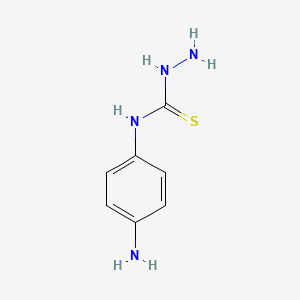

N-(4-Aminophenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a hydrazinecarbothioamide backbone substituted with a 4-aminophenyl group. This compound belongs to a broader class of thiosemicarbazones, which are renowned for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and non-linear optical (NLO) properties . The presence of the aminophenyl moiety confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No. |

71058-36-1 |

|---|---|

Molecular Formula |

C7H10N4S |

Molecular Weight |

182.25 g/mol |

IUPAC Name |

1-amino-3-(4-aminophenyl)thiourea |

InChI |

InChI=1S/C7H10N4S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,8-9H2,(H2,10,11,12) |

InChI Key |

NZKKOLLLOHENAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=S)NN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of N-(4-Aminophenyl)hydrazinecarbothioamide derivatives. A series of compounds synthesized from this base structure were evaluated for their efficacy in seizure models, including the maximal electroshock (MES) and 6 Hz tests. For instance, the compound 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide exhibited significant protective effects against seizures, indicating a promising direction for developing new anticonvulsant medications .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound Name | MES Protection (%) | 6 Hz Protection (%) |

|---|---|---|

| 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl) | 100 | 100 |

| 2-[4-(4-bromophenoxy)benzylidene]-N-(4-bromophenyl) | Active | Active |

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activities

The compound has also shown significant antibacterial and antifungal activities. Studies indicate that this compound derivatives can inhibit the growth of various bacterial strains and fungi, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the formation of hydrogen bonds with cellular components, disrupting normal cellular functions .

Table 2: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property was assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl), where it effectively reduced radical concentrations .

Enzyme Inhibition Studies

4.1 Urease Inhibition

Research has highlighted the potential of this compound in inhibiting urease activity. Compounds derived from this structure showed competitive inhibition patterns against urease enzymes, which are important in various biochemical processes and can be targeted for therapeutic interventions in conditions like kidney stones .

Table 3: Urease Inhibition Characteristics

| Compound Name | Ki (µM) | Vmax (µmol/min) |

|---|---|---|

| This compound | 25 | 0.5 |

| Derivative A | 15 | 0.7 |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Structural and Electronic Properties

The biological and physical properties of thiosemicarbazones are highly sensitive to substituents on the aromatic ring. Below is a comparative analysis of key analogues:

N-(Pyridin-2-yl)hydrazinecarbothioamide

- Structure : Replaces the phenyl ring with a pyridine group.

- Key Findings :

- Exhibits a thiol tautomer in solution and solid state, confirmed by NMR and X-ray crystallography .

- Superior NLO properties: First hyper-polarizability (β = 2.17 × 10⁻³⁰ cm⁵/e.s.u.) is 5.82× higher than urea due to enhanced electron delocalization from the pyridine nitrogen .

- Dipole moment (μ = 4.45 Debye) and polarizability (α = 18.98 ų) exceed urea, making it a promising NLO material .

N-(4-Fluorophenyl)hydrazinecarbothioamide

- Structure : Substituted with an electron-withdrawing fluorine atom.

- Key Findings :

N-(4-Cyanophenyl)hydrazinecarbothioamide

- Structure: Features a cyano group (-CN).

- Commercial availability suggests utility as a precursor for further functionalization .

N-(4-Methylthiophenyl)hydrazinecarbothioamide

- Structure : Contains a methylthio (-SCH₃) group.

- Limited spectral data available; further studies needed to assess NLO or biological activity.

MLP44 and PS3 (σ2 Receptor-Targeting Analogues)

- Structure: Dimethylamino (MLP44) vs. trifluoromethyl (PS3) substituents.

- Key Findings: MLP44’s dimethylamino group enhances basicity, while PS3’s -CF₃ group improves metabolic stability . Both show selective cytotoxicity in cancer cells, suggesting substituent-dependent pharmacological profiles .

Spectral and Crystallographic Comparisons

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-Aminophenyl)hydrazinecarbothioamide?

Answer:

The compound is typically synthesized via nucleophilic addition between hydrazine derivatives and aryl isothiocyanates. A common method involves reacting 4-aminophenyl isothiocyanate with hydrazine monohydrate in ethanol or diethyl ether under reflux. The reaction proceeds at room temperature with vigorous stirring, followed by recrystallization (e.g., methanol) to purify the product . Characterization via FT-IR (e.g., C=S stretch at ~1180 cm⁻¹) and ¹H-NMR confirms structural integrity .

Advanced: How can conformational isomerism in hydrazinecarbothioamides be detected and resolved during synthesis?

Answer:

Conformational isomers (e.g., axial vs. equatorial) arise from restricted rotation around the C–N bond. These can be identified using ¹H-NMR spectroscopy, where splitting patterns or peak ratios (e.g., 3:1) indicate isomer populations . Variable-temperature NMR or computational modeling (DFT) can further elucidate isomer interconversion kinetics. For example, middle-ring inversion in dibenzoannulenyl derivatives was confirmed via dynamic NMR studies .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- FT-IR : Identification of functional groups (e.g., C=O ~1680 cm⁻¹, C=S ~1180 cm⁻¹, N–H ~3260 cm⁻¹) .

- ¹H-NMR : Confirmation of aromatic protons (δ 6.5–8.0 ppm) and hydrazine NH signals (δ 8–10 ppm) .

- LC-MS : Validation of molecular weight and purity .

Advanced: How do researchers analyze discrepancies in metal-complex stability data for hydrazinecarbothioamide ligands?

Answer:

Contradictions in stability constants or geometry (e.g., octahedral vs. square planar) are resolved using:

- X-ray crystallography : Direct determination of coordination geometry (e.g., Cu(II) complexes in ) .

- DFT calculations : Prediction of thermodynamic stability and electronic transitions .

- Magnetic susceptibility measurements : Correlation of µeff values with oxidation states .

Basic: What biological activities are associated with this compound derivatives?

Answer:

These compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, thiosemicarbazones derived from the parent compound showed cytotoxicity against cancer cell lines via topoisomerase inhibition . Biological evaluation typically involves in vitro assays (e.g., MTT for viability) and molecular docking to predict target interactions .

Advanced: How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

Answer:

SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., –NO₂, –CN) enhance anticancer activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., –CF₃) improve membrane permeability, as seen in isatin-thiosemicarbazone derivatives .

Methodologically, derivatives are synthesized via condensation with substituted aldehydes/ketones, followed by bioassay screening and QSAR modeling .

Basic: What solvents are optimal for solubilizing this compound in experimental settings?

Answer:

Polar aprotic solvents like PEG-400 and DMSO are preferred due to high solubility (e.g., PEG-400 solubility: 1.08 × 10⁻¹ mole fraction at 298.15 K) . Ethanol and methanol are suitable for recrystallization but show lower solubility at ambient temperatures .

Advanced: How are thermodynamic models applied to predict solubility in drug formulation studies?

Answer:

The Apelblat equation correlates temperature-dependent solubility, with root-mean-square deviations <4.42% for PEG-400 and ethanol systems . Parameters like activity coefficients and enthalpy of dissolution are derived from van’t Hoff plots to optimize solvent selection .

Advanced: What computational approaches predict the nonlinear optical (NLO) properties of hydrazinecarbothioamides?

Answer:

DFT/B3LYP calculations determine hyperpolarizability (β) and dipole moment (µ). For example, N-(pyridin-2-yl)hydrazinecarbothioamide exhibited β = 2.17 × 10⁻³⁰ cm⁵/esu, 5.8× higher than urea, suggesting NLO material potential . Molecular electrostatic potential (MEP) maps identify charge-transfer regions critical for NLO activity .

Advanced: How do crystallographic studies resolve ambiguities in hydrazinecarbothioamide-metal binding modes?

Answer:

Single-crystal XRD reveals binding motifs (e.g., κ²-S,N coordination in Pd(II) complexes) . Discrepancies between experimental and predicted geometries (e.g., octahedral vs. tetrahedral) are addressed using Hirshfeld surface analysis and lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.